molecular formula C13H12BrClN2O B14496306 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride CAS No. 63008-28-6

1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride

Cat. No.: B14496306
CAS No.: 63008-28-6
M. Wt: 327.60 g/mol
InChI Key: FZZPSHUOIPXRPZ-UHFFFAOYSA-N
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Description

1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C13H12BrClN2O It is a pyridinium salt that features a brominated aniline group and an oxoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride typically involves the reaction of 4-bromoaniline with a suitable pyridinium precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the pyridinium salt. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the aniline group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxoethyl group.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex pyridinium-based compounds .

Scientific Research Applications

1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The brominated aniline group and the pyridinium moiety play crucial roles in its binding to target molecules. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chloroanilino)-2-oxoethyl]pyridin-1-ium chloride
  • 1-[2-(4-Fluoroanilino)-2-oxoethyl]pyridin-1-ium chloride
  • 1-[2-(4-Methoxyanilino)-2-oxoethyl]pyridin-1-ium chloride

Uniqueness

1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to target molecules compared to its chloro, fluoro, or methoxy analogs .

Properties

CAS No.

63008-28-6

Molecular Formula

C13H12BrClN2O

Molecular Weight

327.60 g/mol

IUPAC Name

N-(4-bromophenyl)-2-pyridin-1-ium-1-ylacetamide;chloride

InChI

InChI=1S/C13H11BrN2O.ClH/c14-11-4-6-12(7-5-11)15-13(17)10-16-8-2-1-3-9-16;/h1-9H,10H2;1H

InChI Key

FZZPSHUOIPXRPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NC2=CC=C(C=C2)Br.[Cl-]

Origin of Product

United States

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